1-(Adamantan-1-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-(Adamantan-1-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features an adamantane moiety, which is known for its rigidity and stability, linked to a piperidine ring through a propanol chain. This structural arrangement imparts specific physicochemical properties that make it suitable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is functionalized to introduce a reactive group, such as a hydroxyl or halide group.
Linking the Piperidine Ring: The functionalized adamantane is then reacted with a piperidine derivative under conditions that promote nucleophilic substitution or addition reactions.
Formation of the Propanol Chain: The intermediate product is further reacted with a propanol derivative to form the final compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the piperidine ring or the adamantane moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the adamantane moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-(Adamantan-1-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Studied for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane moiety provides stability and enhances the compound’s ability to penetrate biological membranes, while the piperidine ring may interact with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
1-(Adamantan-1-yloxy)-3-(morpholin-1-yl)propan-2-ol hydrochloride: Similar structure with a morpholine ring instead of a piperidine ring.
1-(Adamantan-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride: Similar structure with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-(Adamantan-1-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is unique due to the presence of the piperidine ring, which imparts specific pharmacological properties and binding affinities. The combination of the adamantane moiety with the piperidine ring and propanol chain provides a distinct set of physicochemical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-(1-adamantyloxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2.ClH/c20-17(12-19-4-2-1-3-5-19)13-21-18-9-14-6-15(10-18)8-16(7-14)11-18;/h14-17,20H,1-13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAZZBHEDBYAGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC23CC4CC(C2)CC(C4)C3)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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